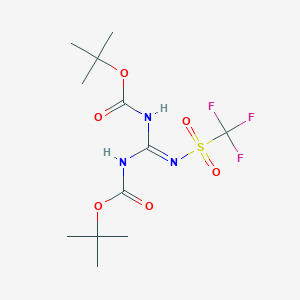

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)16-7(17-9(20)24-11(4,5)6)18-25(21,22)12(13,14)15/h1-6H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQZIPJCBUYLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395153 | |

| Record name | 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207857-15-6 | |

| Record name | 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di-BOC-2-(trifluoromethylsulfonyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine: A Powerful Guanidinylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, also known as N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine or Goodman's Reagent, is a highly effective and versatile electrophilic reagent for the guanidinylation of a wide range of amines. Its robust reactivity allows for the efficient conversion of primary, secondary, and even sterically hindered or weakly nucleophilic amines into their corresponding protected guanidines. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a collection of experimental procedures for its application in organic synthesis. The reaction mechanism is discussed, and key quantitative data are presented in tabular format for easy reference.

Introduction

The guanidinium group is a key structural motif in a vast array of biologically active molecules, including the amino acid arginine. Its ability to form strong hydrogen bonds and exist in a protonated state under physiological conditions makes it a critical pharmacophore in drug design and development. The synthesis of guanidine-containing compounds is, therefore, of significant interest to medicinal chemists and synthetic organic chemists. This compound has emerged as a superior reagent for this purpose due to its high reactivity, broad substrate scope, and the stability of the resulting di-Boc-protected guanidines, which can be readily deprotected under acidic conditions.

Chemical and Physical Properties

This compound is a white crystalline solid that is stable under ambient conditions. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine, Goodman's Reagent | |

| CAS Number | 207857-15-6 | |

| Molecular Formula | C₁₂H₂₀F₃N₃O₆S | |

| Molecular Weight | 391.36 g/mol | |

| Melting Point | 124 °C | |

| Appearance | White solid | |

| Purity | ≥95.0% (HPLC) |

Spectroscopic Data

While a complete, publicly available, and citable set of spectra for the reagent itself is not readily found in the searched literature, the following represents typical characterization data based on available information.

Note: For definitive identification, it is crucial to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for any synthesized or purchased batch of this reagent.

Synthesis of this compound

The most reliable and detailed procedure for the synthesis of this compound is reported in Organic Syntheses. The protocol involves the reaction of 1,3-di-Boc-guanidine with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Di-Boc-guanidine (7.5 g, 29 mmol)

-

Dichloromethane (DCM), anhydrous (100 mL)

-

Triethylamine (5.0 mL, 36 mmol)

-

Trifluoromethanesulfonic anhydride (5.9 mL, 35 mmol)

-

2 M Aqueous sodium bisulfate solution

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for flash chromatography

Procedure:

-

A 250-mL, two-necked, round-bottomed flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stir bar is charged with 1,3-di-Boc-guanidine, anhydrous dichloromethane, and triethylamine.

-

The mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Triflic anhydride is added dropwise via the dropping funnel over 20 minutes, maintaining the temperature below -65 °C.

-

The reaction mixture is allowed to warm to -20 °C over 4 hours.

-

The reaction is quenched by the addition of a 2 M aqueous sodium bisulfate solution at -20 °C.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound as a white solid.

Yield: 10 g (90%)

Applications in Guanidinylation Reactions

This compound is a highly efficient reagent for the guanidinylation of a variety of amines. The general reaction involves the displacement of the triflate group by the amine nucleophile.

Guanidinylation of Primary Amines

The reagent reacts readily with unhindered primary amines to give the corresponding di-Boc-protected guanidines in excellent yields.

| Primary Amine | Product | Yield (%) | Reference |

| Benzylamine | N,N′-Bis(tert-butoxycarbonyl)-N′′-benzylguanidine | 95 | |

| 1,4-Butanediamine | Di-tert-butoxycarbonyl (Boc)-agmatine | >95 |

Experimental Protocol: Guanidinylation of Benzylamine

Materials:

-

This compound (1.00 g, 2.55 mmol)

-

Dichloromethane (DCM), anhydrous (13 mL)

-

Benzylamine (0.31 mL, 2.8 mmol)

-

2 M Aqueous sodium bisulfate solution

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

An oven-dried, 50-mL, round-bottomed flask is charged with this compound and anhydrous dichloromethane.

-

Benzylamine is added in one portion at room temperature.

-

The reaction mixture is stirred for 30 minutes.

-

The mixture is transferred to a separatory funnel and washed with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

-

Each aqueous layer is back-extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Guanidinylation of Secondary and Aromatic Amines

Due to its high reactivity, Goodman's reagent is also effective for the guanidinylation of less nucleophilic secondary and aromatic amines, as well as sterically hindered amines.

| Amine | Product | Yield (%) | Reference |

| Pyrrolidine | N,N′-Di-Boc-1-pyrrolidinecarboxamidine | 93 | |

| Aniline (with N,N′-di-Cbz-N′′-triflylguanidine) | N,N′-Di-Cbz-N′′-phenylguanidine | High |

Experimental Protocol: Guanidinylation of Pyrrolidine

Materials:

-

This compound (235 mg, 0.6 mmol)

-

Pyrrolidine (0.042 mL, 0.5 mmol)

-

Triethylamine (0.083 mL)

-

Chloroform (1 mL)

-

Silica gel for flash chromatography

Procedure:

-

To a solution of pyrrolidine and triethylamine in chloroform, this compound is added.

-

The mixture is stirred at room temperature for 4 hours.

-

The product is isolated by flash chromatography on silica gel.

Reaction Mechanism

The guanidinylation of amines with this compound is believed to proceed through a mechanism involving the formation of a highly electrophilic di-Boc-protected carbodiimide intermediate. The triflate group acts as an excellent leaving group, facilitating the initial displacement by the amine.

An In-depth Technical Guide to 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, also known as N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine or Goodman's Reagent, is a highly efficient and versatile electrophilic guanidinylating agent. Its robust structure, featuring two tert-butyloxycarbonyl (Boc) protecting groups and an activating N-trifluoromethanesulfonyl (triflyl) group, makes it an invaluable tool in organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical compounds. The triflyl group significantly enhances the electrophilicity of the guanidine carbon, facilitating the mild and efficient transfer of the di-Boc-guanidinyl moiety to a wide range of nucleophiles, most notably primary and secondary amines.

This document provides a comprehensive overview of its structure, properties, and key applications, complete with detailed experimental protocols and workflow visualizations.

Structure and Identification

The chemical structure of this compound is characterized by a central guanidine core. Two of the guanidinyl nitrogens are protected with Boc groups, while the third is attached to a strongly electron-withdrawing trifluoromethanesulfonyl group.

-

IUPAC Name: tert-butyl N-({[(tert-butoxy)carbonyl]amino}(trifluoromethanesulfonylimino)methyl)carbamate[1]

-

Synonyms: N,N′-Bis(tert-butoxycarboyl)-N′′-trifylguanidine, Goodman's Reagent[2]

-

SMILES: CC(C)(C)OC(=O)NC(NC(=O)OC(C)(C)C)=NS(=O)(=O)C(F)(F)F[1][3]

Physicochemical Properties

The compound is a stable, solid material under standard laboratory conditions. Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White solid | - |

| Melting Point | 113 °C (decomposes) | [3] |

| Purity/Assay | ≥95.0% (HPLC) | [3] |

| Form | Solid / Lumps | [3] |

| Storage Temperature | Room temperature; Keep in a dark, dry place. | - |

Spectroscopic Data

| Data Type | Expected Characteristics | Source(s) |

| ¹³C NMR | The imine carbon (C=N) of the guanidine core typically appears as a characteristic chemical shift around 169 ppm. | [5] |

| FT-IR | The IR spectrum is expected to show characteristic bands for C=N stretching (approx. 1598-1638 cm⁻¹) and NH stretching vibrations. | [6] |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak corresponding to its molecular weight. | - |

Note: Specific spectral data for this compound should be obtained from the supplier's Certificate of Analysis or through direct experimental measurement.

Applications in Organic Synthesis

The primary application of this reagent is the guanidinylation of amines . The strong electron-withdrawing nature of the triflyl group makes the central carbon highly susceptible to nucleophilic attack, rendering the reagent significantly more reactive than other guanidinylating agents like N,N'-di-Boc-S-methylisothiourea.

Key Advantages:

-

High Reactivity: Efficiently guanidinylates a wide range of primary and secondary amines, including sterically hindered and less reactive aromatic amines.[7]

-

Mild Conditions: Reactions are typically carried out at room temperature in common organic solvents like dichloromethane (DCM).[8]

-

High Yields: The reaction generally proceeds in high to quantitative yields.[7]

-

Versatility: It is a cornerstone reagent in peptide synthesis and the creation of complex bioactive molecules.[3]

The workflow for its primary application is visualized below.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[9]

Materials:

-

N,N'-di-Boc-guanidine (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), freshly distilled (1.2-1.3 eq)

-

Trifluoromethanesulfonic (Triflic) Anhydride (1.2 eq)

-

2 M Sodium Bisulfate (NaHSO₄) solution

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Flame-dry a two-necked, round-bottomed flask equipped with a dropping funnel and magnetic stir bar. Purge with nitrogen.

-

Charge the flask with N,N'-di-Boc-guanidine (e.g., 7.5 g, 29 mmol) and anhydrous dichloromethane (100 mL).

-

Add triethylamine (e.g., 5.0 mL, 36 mmol) to the mixture.

-

Cool the reaction mixture to -78 °C using a dry ice/isopropyl alcohol bath.

-

Add triflic anhydride (e.g., 5.9 mL, 35 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the temperature remains stable.

-

Allow the reaction mixture to warm slowly to -20 °C over a period of 4 hours.

-

At -20 °C, quench the reaction by adding 2 M aqueous sodium bisulfate solution. Stir vigorously for 5 minutes.

-

Separate the layers immediately. Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 2 M aqueous sodium bisulfate (80 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the title compound as a white solid (typical yield: 90%).

General Protocol for Guanidinylation of a Primary Amine

This protocol provides a general method for using the reagent to modify a primary amine.[7][9]

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0-1.5 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

2 M Sodium Bisulfate (NaHSO₄) solution

Procedure:

-

Dissolve the primary amine in DCM in a round-bottomed flask at room temperature.

-

Add the base (e.g., TEA) to the solution.

-

Add this compound in one portion.

-

Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.[9]

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate solution.[9]

-

Extract the aqueous layers with DCM.

-

Combine all organic phases, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting N,N'-di-Boc-protected guanidine by flash column chromatography.

Deprotection of Boc Groups

To obtain the final, unprotected guanidine, the Boc groups are typically removed under acidic conditions.[8]

Materials:

-

N,N'-Di-Boc-protected guanidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N,N'-di-Boc-protected guanidine in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v solution in DCM).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the guanidinium salt.

Safety Information

This compound should be handled with appropriate safety precautions in a fume hood.

-

Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3.

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask (type N95) are recommended.

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and after consulting original research articles and safety data sheets.

References

- 1. 399750050 [thermofisher.cn]

- 2. 1,3-ビス(tert-ブトキシカルボニル)-2-(トリフルオロメタンスルホニル)グアニジン | 1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethanesulfonyl)guanidine | 207857-15-6 | 東京化成工業株式会社 [tcichemicals.com]

- 3. 1,3-二叔丁氧羰基-2-(三氟甲磺酰基)胍 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 1,3-二-BOC-2-(三氟甲基磺酰)胍 | CAS:207857-15-6 | 上氟科技 [shangfluoro.com]

- 5. researchgate.net [researchgate.net]

- 6. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Synthesis of N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine, a pivotal reagent in modern medicinal chemistry for the introduction of the guanidinium group into molecules.[1][2] Known for its efficacy and mild reaction conditions, this reagent, often referred to as Goodman's Reagent, allows for the controlled guanidinylation of primary and secondary amines.[1][3] The tert-butoxycarbonyl (Boc) protecting groups modulate the basicity of the guanidine, facilitating controlled reactions, and can be easily removed under acidic conditions.[1]

Synthesis Pathway Overview

The most common and well-documented synthesis of N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine involves a two-step process starting from guanidine hydrochloride.[3] The first step is the protection of the guanidine with two tert-butoxycarbonyl (Boc) groups to form N,N′-di-Boc-guanidine.[3] The subsequent step involves the reaction of N,N′-di-Boc-guanidine with triflic anhydride to yield the final product.[3][4]

Core Reaction Scheme:

-

Guanidine Hydrochloride → N,N′-di-Boc-guanidine: Reaction with di-tert-butyl dicarbonate under basic conditions.[3]

-

N,N′-di-Boc-guanidine → N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine: Reaction with triflic anhydride in the presence of a base like triethylamine.[4]

Below is a visual representation of the primary synthesis pathway.

References

The Mechanism of Triflylguanidines: A Technical Guide to Advanced Guanidinylation

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a critical pharmacophore in a vast array of biologically active molecules, prized for its ability to form stable, charge-reinforced hydrogen bonds. The synthesis of guanidines, therefore, is a cornerstone of medicinal chemistry and drug discovery. Among the various methods developed for this purpose, the use of triflylguanidine-based reagents, particularly N,N'-diprotected-N''-triflylguanidines, has emerged as a highly efficient and versatile strategy. This technical guide provides an in-depth exploration of the mechanism of action, quantitative performance, and experimental protocols associated with these powerful guanidinylating agents.

Core Mechanism of Action

Triflylguanidine reagents, such as the widely used N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent), are highly electrophilic guanidinylating agents.[1][2] The triflyl (trifluoromethanesulfonyl) group acts as an excellent leaving group, rendering the central carbon of the guanidine highly susceptible to nucleophilic attack by an amine.

The reaction proceeds via a nucleophilic substitution mechanism. The amine nitrogen attacks the electrophilic carbon of the triflylguanidine, leading to the formation of a tetrahedral intermediate. Subsequently, the triflyl group departs, and after workup, the corresponding protected guanidine is formed in high yield. The use of protecting groups, typically tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is essential to modulate the reactivity and basicity of the guanidine moiety during synthesis, allowing for its application in complex molecule synthesis, including solid-phase peptide synthesis.[3][4]

Quantitative Performance of N,N′-Di-Boc-N′′-triflylguanidine

The efficiency of N,N′-Di-Boc-N′′-triflylguanidine is demonstrated by the high yields achieved across a broad range of amine substrates. The reaction is particularly facile with unhindered primary amines, often reaching completion within minutes at room temperature.[3] Secondary and aromatic amines react more slowly but still provide excellent yields.

| Amine Substrate | Base | Yield (%) | Reference |

| Benzylamine | - | 100 | [5] |

| Cyclohexylamine | - | 99 | [5] |

| tert-Butylamine | - | (sluggish) | [3] |

| Pyrrolidine | - | 96 | [5] |

| Aniline | - | 89 | [5] |

| 4-Fluoroaniline | TEA | 82 | [1] |

| 4-Nitroaniline | KOtBu | 80 | [1] |

| Morpholine | TEA | 94 | [1] |

| N-Boc-1,4-diaminobutane | TEA | 92 | [1] |

| Benzamide | KOtBu | 71 | [1] |

Comparative Reactivity

Kinetic studies have shown that N,N′-di-Boc-N′′-triflylguanidine is superior to many other guanidinylating reagents. For instance, in a model reaction with benzylamine, it demonstrated very rapid product formation, comparable to the combination of N,N′-di-Boc-thiourea and the Mukaiyama reagent, and significantly faster than other common reagents.[3]

Experimental Protocols

Detailed and reproducible protocols are crucial for successful guanidinylation. The following are representative procedures for the use of N,N′-Di-Boc-N′′-triflylguanidine in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Guanidinylation of a Primary Amine

This protocol describes the general procedure for the guanidinylation of a primary amine in solution.

Materials:

-

Primary amine (1.0 eq)

-

N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[1]

-

Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.[1]

-

Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.[1]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[1]

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the aqueous layer with DCM or ethyl acetate.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

-

Purify the resulting di-Boc-protected guanidine by flash column chromatography.[1]

Protocol 2: Solid-Phase Guanidinylation of a Resin-Bound Amine

The high reactivity of N,N′-di-Boc-N′′-triflylguanidine makes it suitable for solid-phase synthesis, as demonstrated by the conversion of an ornithine residue to an arginine residue in a peptide sequence.[4]

Materials:

-

Resin-bound peptide with a free primary amine (e.g., deprotected ornithine side chain)

-

N,N′-Di-Boc-N′′-triflylguanidine (excess)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin in the appropriate anhydrous solvent (DCM or DMF).

-

Add a solution of N,N′-Di-Boc-N′′-triflylguanidine in the same solvent to the resin.

-

Agitate the mixture at room temperature for a specified time, monitoring the reaction progress using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by other appropriate washing solvents (e.g., methanol, DCM) to remove excess reagents and byproducts.

-

The resin-bound protected guanidine is ready for the next step in the solid-phase synthesis or for cleavage and deprotection.

Conclusion

Triflylguanidine-based guanidinylating agents, particularly N,N′-Di-Boc-N′′-triflylguanidine, represent a class of highly efficient and versatile reagents for the synthesis of protected guanidines. Their high reactivity, broad substrate scope, and applicability in both solution- and solid-phase synthesis make them invaluable tools for researchers, scientists, and drug development professionals. The mild reaction conditions and high yields associated with these reagents facilitate the streamlined synthesis of complex guanidine-containing molecules, accelerating the pace of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Diprotected Triflylguanidines: A New Class of Guanidinylation Rea...: Ingenta Connect [ingentaconnect.com]

- 4. US6525182B1 - Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity - Google Patents [patents.google.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Dual Nature of a Workhorse: An In-depth Technical Guide to the Role of Boc Protecting Groups in Guanidine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group, a cornerstone in medicinal chemistry and natural product synthesis, presents a formidable synthetic challenge due to its high basicity and nucleophilicity.[1][2] The strategic deployment of protecting groups is therefore paramount for the successful incorporation and manipulation of this critical moiety. Among the arsenal of protective groups, the tert-butyloxycarbonyl (Boc) group has emerged as an indispensable tool, offering a robust and versatile strategy for masking the guanidino function.[1][3] This technical guide provides a comprehensive overview of the role of Boc protecting groups in guanidine chemistry, detailing their application in synthesis, their stability profile, and the experimental protocols for their installation and cleavage.

The Strategic Advantage of Boc Protection in Guanidine Chemistry

The primary role of the Boc group in guanidine chemistry is to temper the inherent reactivity of the guanidinium moiety.[1][4] The electron-withdrawing nature of the Boc carbamate significantly reduces the pKa of the guanidinium ion, rendering it less basic and nucleophilic.[1] This masking effect is crucial for preventing undesirable side reactions during multi-step synthetic sequences, such as peptide bond formation.[1] Typically, the guanidino group is protected with two Boc groups (N,N'-bis-Boc) to achieve optimal deactivation.[1]

The utility of the Boc group is further underscored by its well-defined stability profile, which allows for orthogonal protection strategies in complex syntheses.[5] The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation, making it compatible with other common protecting groups like the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) and the hydrogenolysis-labile Cbz (carboxybenzyl) groups.[1][5] Conversely, the Boc group is readily cleaved under acidic conditions, providing a selective deprotection pathway.[1][5]

Synthesis of Boc-Protected Guanidines: Guanidinylation Reactions

The introduction of a Boc-protected guanidine group, a process known as guanidinylation, can be achieved through various methods. The choice of reagent and conditions is often dictated by the substrate's reactivity and the desired degree of protection.

A prevalent strategy involves the use of N,N'-di-Boc-thiourea activated by a coupling agent.[2][3] This method is effective for the guanylation of primary and secondary amines.[6] An environmentally benign alternative to heavy-metal activators like HgCl₂ is the use of cyanuric chloride (TCT).[6] Another highly efficient reagent is N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine, which reacts with a broad range of amines under mild conditions.[2] For less nucleophilic amines, the more powerful guanidinylating agent N,N'-Di-Boc-N''-triflylguanidine can be employed.[2]

Experimental Protocol: Guanidinylation of a Primary Amine using 1-[N,N'-(di-Boc)amidino]pyrazole

This protocol is adapted from a procedure for the guanidinylation of 4-bromophenethylamine.

Materials:

-

Primary amine (e.g., 4-bromophenethylamine)

-

1-[N,N'-(di-Boc)amidino]pyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolve the primary amine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL) in a round-bottomed flask.

-

Stir the resulting solution at room temperature for 24 hours.[2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:3) as the eluent.[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure N,N'-di-Boc-protected guanidine.

Guanidinylation Workflow

Caption: Workflow for the guanidinylation of an amine.

Deprotection of Boc-Protected Guanidines

The removal of the Boc protecting group is an acid-catalyzed process. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity and the desired selectivity.

The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA), particularly in solid-phase peptide synthesis.[1] For solution-phase synthesis, hydrogen chloride (HCl) in an organic solvent like dioxane is also frequently used.[1]

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) in Solution Phase

This is a general protocol for the deprotection of a Boc-protected compound in solution.

Materials:

-

Boc-protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water) if acid-sensitive residues are present

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA to the solution, typically to a final concentration of 20-50% (v/v).[7] If sensitive residues are present, a scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) should be used.[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.[1][7]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[7]

-

The product is typically obtained as the trifluoroacetate salt and can be precipitated by the addition of cold diethyl ether.[1]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid then decomposes to yield the free amine and carbon dioxide.[1]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Potential Side Reactions and Mitigation Strategies

A primary concern during acid-catalyzed Boc deprotection is the formation of the reactive tert-butyl cation, which can lead to undesired side reactions, particularly the alkylation of nucleophilic residues such as tryptophan and methionine in peptides.[1][8] To circumvent this, "scavengers" like triisopropylsilane (TIS) and water are often added to the cleavage cocktail to trap the liberated tert-butyl cations.[1]

Another potential side reaction, particularly with di-Boc protected arginine residues, is δ-lactam formation.[8] This intramolecular cyclization can occur during the coupling step in peptide synthesis and can be a concern under certain deprotection conditions.[8] Careful selection of coupling reagents and reaction conditions can help to minimize this side reaction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and deprotection of Boc-protected guanidines.

Table 1: Stability Profile of Boc-Protected Guanidines

| Condition | Stability | Notes |

| Basic Conditions | High | Stable to amine bases (e.g., piperidine, triethylamine) and alkali hydroxides at moderate temperatures, which is fundamental for Fmoc/tBu solid-phase peptide synthesis (SPPS).[1] |

| Nucleophiles | High | Resistant to attack by most common nucleophiles.[1] |

| Catalytic Hydrogenation | High | Stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).[1] |

| Acidic Conditions | Labile | Cleaved under acidic conditions; the rate of cleavage depends on the acid strength and reaction conditions.[1] |

Table 2: Comparison of Guanidinylation Reagents and Yields

| Guanidinylating Reagent | Amine Substrate | Yield (%) | Reference |

| N,N'-di-Boc-thiourea with TCT | Various aliphatic, aromatic, and cyclic secondary amines | up to 95 | [6] |

| 1-[N,N'-(di-Boc)amidino]pyrazole | 4-bromophenethylamine | 72 |

Table 3: Common Deprotection Conditions for Boc-Protected Guanidines

| Reagent | Conditions | Application |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, room temperature, 30 min - 3 h | Most common method, especially in SPPS.[1][7] |

| Hydrogen Chloride (HCl) | 4 M in dioxane, room temperature, 30 min - several hours | Often used in solution-phase synthesis.[1] |

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of guanidine-containing molecules, offering a reliable and versatile strategy to modulate the reactivity of the guanidinium functional group. Its well-defined stability profile allows for orthogonal protection schemes, which are critical in the assembly of complex molecular architectures. A thorough understanding of the methodologies for the introduction and removal of the Boc group, as well as an awareness of potential side reactions, is essential for researchers, scientists, and drug development professionals. The strategic application of the principles and protocols outlined in this guide will facilitate the efficient and successful synthesis of novel guanidine-containing compounds with significant potential in various fields of chemical and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Electrophilic Guanidinylating Reagents: Core Features for Researchers and Drug Development Professionals

Introduction

The guanidinium group is a critical pharmacophore in a vast array of biologically active molecules, including pharmaceuticals and natural products. Its ability to form strong, stable hydrogen bonds and salt bridges underpins its significance in molecular recognition and biological activity. For researchers, scientists, and professionals in drug development, the efficient and selective introduction of this functional group is a pivotal step in synthesis. The choice of an electrophilic guanidinylating reagent is paramount, as it directly influences reaction efficiency, substrate scope, and overall yield. This technical guide provides a comprehensive overview of the key features of common electrophilic guanidinylating reagents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Features of Electrophilic Guanidinylating Reagents

Electrophilic guanidinylating reagents are designed to react with nucleophilic amines to form a new carbon-nitrogen bond, resulting in a guanidine moiety. The reactivity of these reagents is modulated by the nature of the leaving group and the protecting groups on the guanidinylating agent. The ideal reagent offers a balance of high reactivity, stability, broad substrate scope, and ease of handling.

The most common classes of electrophilic guanidinylating reagents include:

-

Triflylguanidines: Characterized by the highly nucleofugal trifluoromethylsulfonyl (triflyl) group, these reagents are very reactive and effective for guanidinylating a wide range of amines, including those that are sterically hindered or weakly nucleophilic.

-

Pyrazole-carboxamidines: These reagents offer a good balance of reactivity and stability. They are generally solid, easy to handle, and provide high yields under mild reaction conditions.

-

Isoureas and Isothioureas: Often cost-effective, these reagents can be highly efficient, particularly in specific applications like proteomics. Their activation is often required, and reaction conditions can sometimes be harsh.

-

Uronium/Aminium Salts: Reagents like HATU and HBTU, primarily used as peptide coupling agents, can also serve as guanidinylating reagents, though this is often a side reaction. They are readily available and can be effective for certain nucleophiles.

Data Presentation: Comparative Efficiency of Guanidinylating Reagents

The selection of an appropriate guanidinylating reagent is often guided by its efficiency with a specific type of amine substrate. The following tables summarize quantitative data on the performance of various reagents with different primary and secondary amines.

Table 1: Guanidinylation of Primary Amines

| Guanidinylating Agent | Substrate (Primary Amine) | Reaction Time | Yield (%) |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Benzylamine | 2 h | >95% |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Aniline | 24 h | >95% |

| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Benzylamine | < 15 min | >95% |

| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | Aniline | < 15 min | >95% |

| N,N'-Di-Boc-N''-triflylguanidine | 1,4-Butanediamine | - | >95%[1] |

| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | - | Quantitative[1] |

| HATU | Aniline | - | High Yield[1] |

Table 2: Guanidinylation of Secondary Amines

| Guanidinylating Agent | Substrate (Secondary Amine) | Reaction Time | Yield (%) |

| N,N'-Di-Boc-N''-triflylguanidine | Piperazine | - | High Yield[1] |

| N,N'-Di-Boc-S-methylisothiourea with HgCl₂ | N-Methylbenzylamine | 16 h | 85% |

| N,N'-Di-Boc-thiourea with TCT | Morpholine | 24 h | 92%[2] |

Table 3: Guanidinylation of Sterically Hindered and Aromatic Amines

| Guanidinylating Agent | Substrate | Reaction Time | Yield (%) |

| N,N'-Di-Boc-N''-triflylguanidine | tert-Butylamine | 4 h | 91% |

| 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine | o-Toluidine | < 15 min | >95% |

| N,N'-Di-Boc-thiourea with TCT | N-Ethyl-o-toluidine | 24 h | 85%[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving high yields and purity in guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is highly effective for a broad range of primary and secondary amines, including those that are sterically hindered or less reactive.[3]

Materials:

-

Primary amine (1.0 mmol)

-

N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol)

-

Anhydrous Dichloromethane (DCM) (5 mL)

-

Triethylamine (TEA) (1.1 mmol, optional for less reactive amines)

-

2 M aqueous sodium bisulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask, dissolve the primary amine and N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.[3]

-

For less reactive amines, add triethylamine to the solution.[3]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.[4]

-

Back-extract each aqueous layer with DCM.[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is suitable for a wide range of primary and some secondary amines under mild conditions.[3]

Materials:

-

Primary or secondary amine (1.0 equiv)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a solution of the amine in a suitable solvent (e.g., THF, DMF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[5]

-

Stir the reaction mixture at room temperature or heat as required.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford the desired N,N'-di-Boc-protected guanidine.[5]

Protocol 3: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol provides an environmentally friendlier alternative to methods using heavy-metal activators like HgCl₂.[2]

Materials:

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

Primary or secondary amine

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a round-bottomed flask, activate N,N'-di-Boc-thiourea with TCT in anhydrous THF.[4]

-

To the activated mixture, add the amine, NMM, and a catalytic amount of DMAP.[4]

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.[4]

-

Perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.

Signaling Pathways and Experimental Workflows

The guanidinium group is a key player in many biological processes. Understanding these pathways is crucial for drug design and development.

Nitric Oxide Synthase (NOS) Signaling Pathway

The amino acid L-arginine, with its terminal guanidinium group, is the natural substrate for nitric oxide synthase (NOS). NOS catalyzes the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation.[6][7]

Caption: Nitric Oxide Synthase (NOS) signaling pathway.

General Experimental Workflow for Guanidinylation

The following diagram illustrates a typical workflow for a solution-phase guanidinylation reaction, from setup to purification.

Caption: General experimental workflow for guanidinylation.

Logical Workflow for Selecting a Guanidinylating Reagent

Choosing the optimal guanidinylating reagent is a critical decision in the synthetic planning process. The following diagram outlines a logical workflow to guide this selection based on the properties of the amine substrate.

Caption: Logical workflow for reagent selection.

Conclusion

The strategic selection and application of electrophilic guanidinylating reagents are fundamental to the successful synthesis of a wide range of biologically active molecules. This guide has provided a comparative overview of common reagent classes, quantitative data on their efficiency, detailed experimental protocols, and a logical framework for reagent selection. By understanding the key features of these reagents and their interplay with substrate properties, researchers in drug development and chemical synthesis can optimize their synthetic strategies to efficiently access novel guanidine-containing compounds with therapeutic potential. The continued development of new and improved guanidinylating reagents will undoubtedly further empower the scientific community in the quest for innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitric oxide signaling | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

Dotinurad (CAS RN: 1285572-51-1): A Technical Guide for Drug Development Professionals

An In-depth Review of the Selective Urate Reabsorption Inhibitor

Introduction

Dotinurad, with the CAS Registry Number 1285572-51-1, is a novel, orally administered small molecule that acts as a selective urate reabsorption inhibitor (SURI).[1][2][3] Developed for the treatment of hyperuricemia and gout, it represents a significant advancement in urate-lowering therapy.[1][4][5] This technical guide provides a comprehensive overview of Dotinurad's chemical properties, mechanism of action, pharmacology, and clinical development for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Dotinurad, also known as FYU-981, is a benzothiazole derivative.[6][7] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | [6] |

| Molecular Formula | C₁₄H₉Cl₂NO₄S | [6][7][8] |

| Molecular Weight | 358.2 g/mol | [6][7] |

| CAS Registry Number | 1285572-51-1 | [6][7][8] |

| Appearance | Solid | [7] |

| Solubility | Sparingly soluble in DMSO | [7] |

Mechanism of Action

Dotinurad exerts its therapeutic effect by selectively inhibiting the urate transporter 1 (URAT1), a protein primarily located in the apical membrane of renal proximal tubular cells.[1][2][3][4] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][3]

The mechanism of Dotinurad involves a dual mode of URAT1 inhibition:

-

Cis-inhibition: Dotinurad competitively binds to the extracellular side of URAT1, preventing uric acid from accessing its binding site and thereby reducing its reabsorption.[1]

-

Trans-inhibition: This unique mechanism involves Dotinurad acting from within the renal proximal tubule cells.[1]

By potently and selectively inhibiting URAT1, Dotinurad increases the fractional excretion of uric acid (FEUA), leading to a reduction in serum uric acid (sUA) levels.[1][4][9] A key advantage of Dotinurad is its high selectivity for URAT1 over other renal transporters involved in urate homeostasis, such as OAT1, OAT3, and ABCG2.[1][2][9] This selectivity is believed to contribute to its favorable safety profile by minimizing off-target effects.[1]

Pharmacology

Pharmacodynamics

Preclinical and clinical studies have demonstrated Dotinurad's potent pharmacodynamic effects. In Cebus monkeys, oral administration of Dotinurad led to a dose-dependent decrease in plasma urate levels and a significant increase in the fractional excretion of urate.[2][4]

Clinical trials in humans have consistently shown that Dotinurad effectively lowers serum uric acid levels in patients with hyperuricemia, with or without gout.[1][10][11][12] The urate-lowering effect is dose-dependent, and a once-daily oral dosing regimen has been established.[1][11]

Pharmacokinetics

Pharmacokinetic studies have shown that Dotinurad is well-absorbed orally.[3] Phase 1 clinical trials in healthy volunteers in the United States demonstrated a pharmacokinetic profile comparable to that observed in Japanese subjects.[5][13] The efficacy of Dotinurad is not significantly affected by mild to moderate renal impairment or hepatic impairment.[2][4]

Clinical Efficacy and Safety

Dotinurad has undergone extensive clinical evaluation in Japan, leading to its approval for the treatment of hyperuricemia with or without gout.[2][4][5]

Phase 2 and 3 Clinical Trials

Multiple clinical studies have confirmed the efficacy and safety of Dotinurad. A late-phase 2, randomized, double-blind, placebo-controlled study in Japanese hyperuricemic patients demonstrated a significant, dose-dependent reduction in serum uric acid levels compared to placebo.[12]

Long-term administration studies have shown that Dotinurad maintains its efficacy in reducing serum uric acid levels over extended periods, with a high percentage of patients achieving the target serum uric acid level of ≤6 mg/dL.[2][4][11] Comparative studies have shown that Dotinurad is noninferior to existing urate-lowering drugs like benzbromarone and febuxostat in reducing serum urate levels.[2][4]

Safety Profile

Dotinurad has been generally well-tolerated in clinical trials.[5][13] The incidence of adverse events has not been shown to increase with dose escalation.[12] Importantly, no significant safety concerns, including severe liver injury, have been identified in long-term studies.[4]

Experimental Protocols

In Vitro Transporter Inhibition Assay

Objective: To determine the inhibitory activity of Dotinurad on URAT1 and other relevant transporters (e.g., ABCG2, OAT1, OAT3).

Methodology:

-

Cell Culture: Stably transfected cells expressing the target transporter (e.g., HEK293-URAT1) are cultured under appropriate conditions.

-

Substrate Uptake: A radiolabeled substrate for the specific transporter (e.g., [¹⁴C]uric acid for URAT1) is added to the cells in the presence of varying concentrations of Dotinurad or a reference inhibitor.

-

Incubation: The cells are incubated for a specified period to allow for substrate uptake.

-

Measurement: After incubation, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Quantitative Data from Inhibition Studies:

| Transporter | Dotinurad IC₅₀ (μmol/L) | Benzbromarone IC₅₀ (μmol/L) | Lesinurad IC₅₀ (μmol/L) | Probenecid IC₅₀ (μmol/L) |

| URAT1 | 0.0372 | 0.190 | 30.0 | 165 |

| ABCG2 | 4.16 | - | - | - |

| OAT1 | 4.08 | - | - | - |

| OAT3 | 1.32 | - | - | - |

| Data sourced from Taniguchi et al. (2019) and Ishikawa et al. (2021).[2][4][9] |

In Vivo Pharmacodynamic Study in Cebus Monkeys

Objective: To evaluate the effect of Dotinurad on plasma urate levels and urinary urate excretion.

Methodology:

-

Animal Model: Cebus monkeys, which have a uric acid metabolism similar to humans, are used.

-

Drug Administration: Dotinurad is administered orally at various doses. A control group receives a vehicle.

-

Sample Collection: Blood and urine samples are collected at predetermined time points before and after drug administration.

-

Biochemical Analysis: Plasma and urinary urate concentrations are measured using standard biochemical assays.

-

Data Analysis: The change in plasma urate levels and the fractional excretion of urate (FEua) are calculated and compared between the Dotinurad-treated and control groups.

Results from a study in Cebus monkeys showed that at a dose of 30 mg/kg, Dotinurad increased the 0–4-hour fractional excretion of urate by 180% compared to the control group. [2][4]

Conclusion

Dotinurad is a potent and selective URAT1 inhibitor that has demonstrated significant efficacy in lowering serum uric acid levels in patients with hyperuricemia and gout. Its high selectivity for URAT1 contributes to a favorable safety profile, making it a promising new therapeutic option.[1][2][4] The extensive preclinical and clinical data support its continued development and position it as a valuable addition to the armamentarium for managing hyperuricemia.

References

- 1. What is the mechanism of action of Dotinurad? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of Dotinurad? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. uricatherapeutics.com [uricatherapeutics.com]

- 6. Dotinurad | C14H9Cl2NO4S | CID 51349053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medkoo.com [medkoo.com]

- 9. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A clinical pharmacology study of the novel, selective urate reabsorption inhibitor dotinurad in outpatients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Open-label study of long-term administration of dotinurad in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urica Therapeutics Announces Topline Data from the Phase 1 Clinical Trial Evaluating Dotinurad in Healthy Volunteers in the United States | Nasdaq [nasdaq.com]

Physical properties and stability of di-boc-triflylguanidine

An In-depth Technical Guide to N,N'-Di-Boc-N''-triflylguanidine: Physical Properties and Stability

N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's Reagent, is a highly efficient and reactive guanidinylating agent used extensively in organic synthesis.[1][2] Its utility is particularly noted in the preparation of complex molecules, including peptides and peptidomimetics, where the introduction of a guanidine moiety is a critical step.[3][4] This reagent's high reactivity allows for the facile conversion of primary and secondary amines, even those that are sterically hindered or weakly nucleophilic, into their corresponding protected guanidines under mild conditions.[1][5] The tert-butoxycarbonyl (Boc) protecting groups mask the basicity of the guanidine functional group and can be readily removed under acidic conditions, offering a strategic advantage in orthogonal synthesis schemes.[4][6]

This technical guide provides a comprehensive overview of the physical properties, stability, and key experimental protocols related to N,N'-Di-Boc-N''-triflylguanidine for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of N,N'-Di-Boc-N''-triflylguanidine are summarized below. The compound is typically a white to off-white solid and is soluble in several common organic solvents.[7][8]

| Property | Value | Reference |

| CAS Number | 207857-15-6 | [2] |

| Molecular Formula | C₁₂H₂₀F₃N₃O₆S | [2][7] |

| Molecular Weight | 391.36 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 113-115 °C (decomposes) | [9] |

| Solubility | Soluble in dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), dimethylformamide (DMF).[7][10] Limited solubility in water.[8] | |

| Density | 1.36 g/cm³ | [9] |

Spectral Data

Spectroscopic data is crucial for the characterization and purity assessment of N,N'-Di-Boc-N''-triflylguanidine.

| Spectral Data | Description | Reference |

| ¹H NMR & ¹³C NMR | Spectra available for the precursor, N,N'-di-Boc-guanidine, which can serve as a reference.[11] Spectra for the final product confirm its structure.[12] | |

| Infrared (IR) Spectroscopy | The IR spectrum of the related di-Boc-agmatine isocyanate shows a characteristic isocyanate stretch at 2,265 cm⁻¹.[12] For Boc-protected compounds, strong C=O absorption peaks are typically observed around 1740-1795 cm⁻¹.[13] | |

| Mass Spectrometry (FAB-MS) | For the related N,N′-di-Cbz-N′′-triflylguanidine, m/z values of 484 (M+Na)⁺ and 462 (M+H)⁺ have been reported.[3] | |

| Elemental Analysis | Calculated for C₁₂H₂₀F₃N₃O₆S: C, 36.83%; H, 5.15%; N, 10.74%. Found: C, 36.93%; H, 5.21%; N, 10.66%.[7] |

Stability Profile

The stability of N,N'-Di-Boc-N''-triflylguanidine is a critical consideration for its storage and use in synthesis.

-

Thermal Stability : The compound is sensitive to heat. During its synthesis, if the reaction temperature is allowed to rise above -5°C or the reaction time is extended beyond 4 hours, it can degrade to N-mono-Boc-N''-triflylguanidine.[7] It has a reported melting point with decomposition at approximately 113-115 °C.[9]

-

pH Stability : The Boc protecting groups are labile under acidic conditions and are typically removed using trifluoroacetic acid (TFA).[6] This lability is a key feature of its use in orthogonal protecting group strategies.[6] Conversely, the Boc group is generally stable to hydrolysis under basic conditions and in the presence of many nucleophiles.[14]

-

Reactivity : As a potent guanidinylating agent, it is highly reactive towards nucleophiles, particularly primary and secondary amines.[5] This high reactivity makes it effective for guanidinylating even weakly nucleophilic substrates.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | C12H20F3N3O6S | CID 3694570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CAS 154476-57-0: 1,3-bis(tert-butoxycarbonyl)guanidine [cymitquimica.com]

- 9. CAS # 207857-15-6, N,N'-Di-Boc-N''-triflylguanidine, N,N'-Bis(1,1-dimethylethoxycarbonyl)-N''-(trifluoromethylsulfonyl)guanidine, N,N'-Bis(tert-butoxycarbonyl)-N''-(trifluoromethanesulfonyl)guanidine, N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine, N,N'-Di-BOC-N''-triflylguanidine - chemBlink [chemblink.com]

- 10. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 11. N,N'-Di-Boc-guanidine | C11H21N3O4 | CID 9648359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

An In-depth Technical Guide to Direct vs. Indirect Guanidinylation Methods

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a key structural motif in the amino acid arginine, is of paramount importance in medicinal chemistry and drug development. Its ability to form strong, bidentate hydrogen bonds and maintain a positive charge over a wide physiological pH range makes it a critical pharmacophore for interacting with biological targets such as enzymes and receptors.[1][2] The synthesis of guanidine-containing molecules is, therefore, a significant focus in organic and medicinal chemistry.[3][4] This guide provides a comprehensive overview of the two primary strategies for introducing this functional group: direct and indirect guanidinylation.

Direct Guanidinylation: A Streamlined Approach

Direct guanidinylation involves the reaction of a primary or secondary amine with a reagent that directly transfers a protected or unprotected guanidinyl group.[2][4] This method is often favored for its efficiency and atom economy, typically involving a single synthetic step to form the target guanidine.[5][6] The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is common to modulate the reactivity and basicity of the guanidinylating reagent.[2]

Common Reagents for Direct Guanidinylation

A variety of reagents have been developed for direct guanidinylation, each with its own advantages in terms of reactivity, stability, and substrate scope. The choice of reagent is often dictated by the nucleophilicity of the amine substrate.

-

N,N' -**Di-Boc-N'' -triflylguanidine : A highly efficient and powerful reagent capable of guanidinylating a wide range of primary and secondary amines, including those with low nucleophilicity, often resulting in near-quantitative yields.[7]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : While commonly used as a peptide coupling reagent, HATU can also efficiently mediate the formation of pentasubstituted guanidines.[5][7]

-

N,N' -Di-Boc-1H-pyrazole-1-carboxamidine : This reagent offers a good balance of reactivity and stability, providing high yields under mild conditions.[7]

-

O-Methylisourea : Particularly effective for the exhaustive conversion of lysine residues to homoarginine in peptides and proteins for applications in proteomics.[7]

-

Goodman's Reagent (1-[N,N'-(di-Boc)amidino]pyrazole) : A versatile reagent for the direct guanidinylation of primary amines.[8]

-

Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea : A solid-phase reagent that simplifies product purification.[9]

Quantitative Comparison of Direct Guanidinylation Reagents

The following tables summarize the yields of various direct guanidinylation reactions, providing a quantitative comparison of different reagents with a range of amine substrates.

| Reagent | Amine Substrate | Base | Yield (%) | Reference(s) |

| N,N'-Di-Boc-N''-triflylguanidine | 4-Fluoroaniline | TEA | 82 | [7] |

| N,N'-Di-Boc-N''-triflylguanidine | 4-Nitroaniline | KOtBu | 80 | [7] |

| N,N'-Di-Boc-N''-triflylguanidine | Morpholine | TEA | 94 | [7] |

| N,N'-Di-Boc-N''-triflylguanidine | N-Boc-1,4-diaminobutane | TEA | 92 | [7] |

| N,N'-Di-Boc-N''-triflylguanidine | Benzamide | KOtBu | 71 | [7] |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 4-Bromophenethylamine | - | 72 | [7] |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Various Amines (general) | - | 14-92 | [7] |

| O-Methylisourea | Lysine-containing copolymers | - | >99% conversion | [7] |

| HATU | 4-Fluoroaniline | TEA | 82 | [7] |

| HATU | 4-Nitroaniline | KOtBu | 80 | [7] |

Experimental Protocols for Direct Guanidinylation

This protocol is a general procedure for the guanidinylation of a primary amine.[7]

Materials:

-

Primary amine (1.0 eq)

-

N,N'-Di-Boc-N''-triflylguanidine (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the primary amine in anhydrous DCM or THF.

-

Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

-

Add N,N'-Di-Boc-N''-triflylguanidine in one portion.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting di-Boc-protected guanidine by flash column chromatography.

This protocol is adapted for a generic aniline substrate.[7]

Materials:

-

Aniline substrate (1.0 eq)

-

HATU (1.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Anhydrous Acetonitrile (ACN)

Procedure:

-

To a stirred solution of the aniline in anhydrous ACN, add TEA.

-

Add HATU to the mixture.

-

Stir the reaction at room temperature for 16-24 hours.

-

Monitor the reaction by GC-FID or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.

Indirect Guanidinylation: A Multi-Step Strategy

Indirect guanidinylation methods involve the use of a latent amine precursor, such as an azide, phthalimide, or carbamate, which is converted to an amine late in the synthetic sequence and then guanidinylated.[2][4][5] This approach is traditionally employed when the high basicity and nucleophilicity of the guanidine group would interfere with earlier steps in a complex synthesis.[1][2] While often involving more steps and potentially leading to lower overall yields, this strategy provides greater flexibility in the synthesis of complex molecules.[2]

Common Precursors for Indirect Guanidinylation

-

Azides : Azides can be reduced to primary amines using various methods, such as catalytic hydrogenation or Staudinger reduction, immediately followed by guanidinylation.[10]

-

Phthalimides : The phthalimide group can be removed by hydrazinolysis (the Ing-Manske procedure) to reveal a primary amine, which is then available for guanidinylation.[11]

-

Carbamates : Carbamates, such as Boc or Cbz groups, can be cleaved under acidic or hydrogenolytic conditions, respectively, to unmask the amine for a subsequent guanidinylation step.

Experimental Protocols for Indirect Guanidinylation

This protocol describes the conversion of an azide to a di-Boc-protected guanidine in a single pot.[10]

Materials:

-

Azide-containing starting material (1.0 eq)

-

Palladium on carbon (10% w/w)

-

N',N''-diBoc-N-triflyl-guanidine (1.1 eq)

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the azide in ethyl acetate.

-

Add the palladium on carbon catalyst.

-

Stir the mixture under a hydrogen atmosphere until the azide is fully reduced to the amine (monitor by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Add N',N''-diBoc-N-triflyl-guanidine to the filtrate containing the crude amine.

-

Stir the reaction at room temperature until the guanidinylation is complete (monitor by TLC).

-

Work up the reaction as described in Protocol 1 (steps 6-9).

This two-step protocol involves the deprotection of a phthalimide followed by guanidinylation.

Step 1: Phthalimide Deprotection (Ing-Manske Procedure) [11] Materials:

-

N-substituted phthalimide (1.0 eq)

-

Hydrazine hydrate (1.5-10 eq)

-

Ethanol (EtOH) or Methanol (MeOH)

Procedure:

-

Dissolve the phthalimide in ethanol or methanol.

-

Add hydrazine hydrate and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with an aqueous acid (e.g., HCl) to precipitate the phthalhydrazide byproduct.

-

Filter off the precipitate and extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any remaining non-polar impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the desired primary amine with an organic solvent.

-

Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude amine.

Step 2: Guanidinylation of the Resulting Amine The crude amine obtained from Step 1 can then be guanidinylated using one of the direct methods described above (e.g., Protocol 1).

Visualizing Guanidinylation Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for direct and indirect guanidinylation, as well as a key biological signaling pathway involving the guanidinium group of arginine.

Reaction Workflows

Signaling Pathway: Protein Arginine Methylation

Protein arginine methylation is a crucial post-translational modification that regulates numerous cellular processes, including signal transduction, gene expression, and DNA repair.[1][12][13] This process is catalyzed by a family of enzymes called Protein Arginine Methyltransferases (PRMTs).[12][13]

Conclusion

The choice between direct and indirect guanidinylation methods depends on the specific synthetic challenge. Direct methods offer a more straightforward and often higher-yielding route for the synthesis of simpler molecules. In contrast, indirect methods provide the necessary strategic flexibility for the total synthesis of complex natural products and pharmaceuticals where the guanidine group's properties might interfere with other transformations. A thorough understanding of the available reagents, protocols, and strategic considerations for both approaches is essential for researchers and drug development professionals seeking to incorporate the guanidinium moiety into novel molecular entities.

References

- 1. Arginine methylation in cancer: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products [jove.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot synthesis of diverse N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines | AVIDIN [avidinbiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of guanidines from azides: a general and straightforward methodology in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Frontiers | Protein Arginine Methylation: An Emerging Modification in Cancer Immunity and Immunotherapy [frontiersin.org]

- 13. Frontiers | The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways [frontiersin.org]

Importance of the guanidinium group in medicinal chemistry

An In-depth Technical Guide on the Importance of the Guanidinium Group in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, the functional moiety of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its unique physicochemical properties make it a privileged functional group in medicinal chemistry, enabling potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the guanidinium group's significance in drug design and development, including its fundamental interactions, applications in therapeutic agents, and the experimental methodologies used to evaluate its function.

Physicochemical Properties and Molecular Interactions

At physiological pH, the guanidinium group is protonated, forming a planar, resonance-stabilized cation. This delocalized positive charge and the presence of six hydrogen bond donors confer upon it a remarkable ability to engage in a multitude of non-covalent interactions, which are critical for molecular recognition.

Key Interactions:

-

Bidentate Hydrogen Bonding: The planar geometry of the guanidinium group allows it to form two strong, parallel hydrogen bonds with oxyanions such as carboxylates, phosphates, and sulfates. This "arginine fork" is a recurring motif in protein-ligand interactions, providing high affinity and specificity.

-

Electrostatic Interactions: The delocalized positive charge of the guanidinium group facilitates strong, long-range electrostatic interactions with negatively charged residues or moieties on target biomolecules.

-

Cation-π Interactions: The guanidinium group can engage in favorable interactions with the electron-rich π systems of aromatic amino acid residues like tryptophan and tyrosine.

-

Stacking Interactions: The planar nature of the guanidinium group allows it to participate in stacking interactions with other planar groups, such as other guanidinium groups or aromatic rings.

These diverse interaction capabilities make the guanidinium group a powerful tool for medicinal chemists to achieve high-affinity binding to biological targets.

The Guanidinium Group in Drug Design

The strategic incorporation of the guanidinium group or its mimetics is a widely employed strategy in drug discovery across various therapeutic areas.

Arginine Mimetics

While the guanidinium group of arginine is crucial for many biological interactions, its high polarity and basicity can lead to poor oral bioavailability and cell permeability. Consequently, the development of arginine mimetics that retain the key interaction features of the guanidinium group while possessing improved pharmacokinetic properties is an active area of research. These mimetics often feature modifications to the guanidinium group itself or the adjoining scaffold to modulate basicity and lipophilicity.

Therapeutic Applications